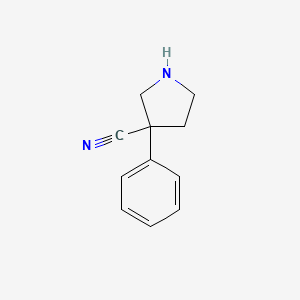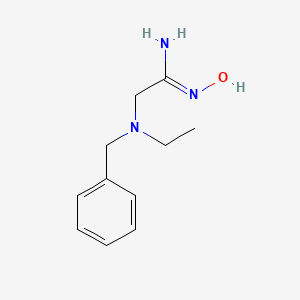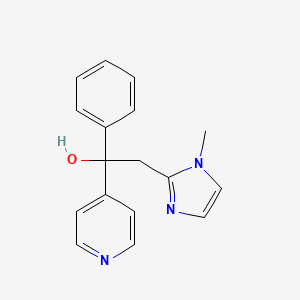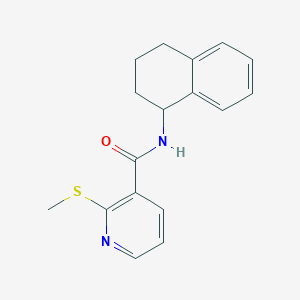
2-(Methylthio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylthio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)nicotinamide is a complex organic compound that features a nicotinamide core with a methylthio group and a tetrahydronaphthalenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)nicotinamide typically involves the following steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under dehydrating conditions.
Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a suitable methylthiolating agent.
Attachment of the Tetrahydronaphthalenyl Group: The tetrahydronaphthalenyl group can be attached through a Friedel-Crafts alkylation reaction using 1,2,3,4-tetrahydronaphthalene and an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.
化学反応の分析
Types of Reactions
2-(Methylthio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the nicotinamide core can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(Methylthio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)nicotinamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific biological pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the effects of nicotinamide derivatives on cellular processes.
作用機序
The mechanism of action of 2-(Methylthio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)nicotinamide involves its interaction with specific molecular targets. The nicotinamide core can interact with enzymes involved in NAD+ metabolism, while the methylthio and tetrahydronaphthalenyl groups can modulate the compound’s binding affinity and specificity. This compound may affect various cellular pathways, including those involved in energy metabolism and signal transduction.
類似化合物との比較
Similar Compounds
Nicotinamide: The parent compound with a simpler structure.
2-(Methylthio)nicotinamide: Lacks the tetrahydronaphthalenyl group.
N-(1,2,3,4-Tetrahydronaphthalen-1-yl)nicotinamide: Lacks the methylthio group.
Uniqueness
2-(Methylthio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)nicotinamide is unique due to the presence of both the methylthio and tetrahydronaphthalenyl groups. This combination can result in distinct chemical properties and biological activities compared to its simpler analogs.
特性
分子式 |
C17H18N2OS |
|---|---|
分子量 |
298.4 g/mol |
IUPAC名 |
2-methylsulfanyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C17H18N2OS/c1-21-17-14(9-5-11-18-17)16(20)19-15-10-4-7-12-6-2-3-8-13(12)15/h2-3,5-6,8-9,11,15H,4,7,10H2,1H3,(H,19,20) |
InChIキー |
IVDRLEYQEPWDIL-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C=CC=N1)C(=O)NC2CCCC3=CC=CC=C23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[1-(4-Chlorophenoxy)-1-methylethyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363172.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(2,3,4-trifluorophenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363178.png)
![N-[(4-methylphenyl)(phenyl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B13363184.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(pyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13363186.png)
![(3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol](/img/structure/B13363189.png)
![methyl 4-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13363190.png)
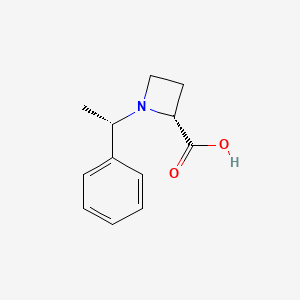
![N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B13363203.png)

![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363217.png)
